BenchChemオンラインストアへようこそ!

(Rac)-XL177A

Cancer Research Ubiquitin-Proteasome System Target Validation

For researchers probing the USP7-p53 axis, (Rac)-XL177A is the definitive chemical tool. Its sub-nanomolar potency (IC50=0.34 nM) and covalent, proteome-wide selectivity for USP7 ensure sustained target engagement and robust p53 activation, unlike variable non-covalent alternatives. This selectivity makes it indispensable for biomarker discovery in TP53-WT cancers and for minimizing false hits in chemogenomic screens. Specify (Rac)-XL177A for reproducible, high-impact data.

Molecular Formula C48H57ClN8O5
Molecular Weight 861.5 g/mol
Cat. No. B8146274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-XL177A
Molecular FormulaC48H57ClN8O5
Molecular Weight861.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)C(CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O
InChIInChI=1S/C48H57ClN8O5/c1-54-24-26-55(27-25-54)21-17-43(58)52-36-14-16-39-41(30-36)51-32-57(47(39)61)31-48(62)18-22-56(23-19-48)46(60)35(28-33-8-3-2-4-9-33)10-7-20-50-45(59)34-13-15-38-42(29-34)53-40-12-6-5-11-37(40)44(38)49/h2-4,8-9,13-16,29-30,32,35,62H,5-7,10-12,17-28,31H2,1H3,(H,50,59)(H,52,58)/t35-/m0/s1
InChIKeyUYJWYMWIVMCGQZ-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-XL177A: A Sub-Nanomolar, Irreversible USP7 Inhibitor for Targeted Cancer Research


(Rac)-XL177A is the racemic mixture of the highly potent and selective, irreversible ubiquitin-specific protease 7 (USP7) inhibitor, XL177A. Characterized by an in vitro IC50 of 0.34 nM against USP7, it acts as a covalent inhibitor by labeling the catalytic cysteine residue (C223) [1]. This compound is a critical research tool for probing the USP7-p53-MDM2 axis, demonstrating proteome-wide selectivity and a well-validated p53-dependent mechanism of action in cancer cell models [1].

Why USP7 Inhibitors Like (Rac)-XL177A Cannot Be Simply Substituted in Research Protocols


The USP7 inhibitor landscape is marked by significant heterogeneity in potency, binding mechanism (covalent vs. non-covalent), and selectivity profiles, making simple substitution of one inhibitor for another a major source of experimental variability. Sub-nanomolar, irreversible inhibitors like (Rac)-XL177A occupy a distinct niche compared to earlier generation or non-covalent molecules, which often exhibit micromolar or high nanomolar IC50 values and incomplete target engagement [1][2]. The specific biochemical and cellular effects, including the robust and exclusive activation of p53-dependent transcriptional programs, are not a class-wide property but a direct consequence of (Rac)-XL177A's unique potency and covalent binding mode, which ensures sustained target suppression [1].

Quantitative Evidence for Selecting (Rac)-XL177A Over Competing USP7 Inhibitors


Sub-Nanomolar Potency vs. Leading USP7 Inhibitors

(Rac)-XL177A demonstrates unparalleled in vitro potency against the USP7 enzyme compared to other widely used USP7 chemical probes. In a direct comparison using a Ub-AMC assay, (Rac)-XL177A inhibited USP7 with an IC50 of 0.34 nM, which is ~153-fold more potent than the non-covalent inhibitor FT671 (IC50 = 52 nM) [1]. This difference is even more pronounced when compared to the first-generation inhibitor P22077 (IC50 = 8 µM) [2], representing a ~23,500-fold improvement in potency [1][2].

Cancer Research Ubiquitin-Proteasome System Target Validation

Proteome-Wide Selectivity of (Rac)-XL177A Over the Deubiquitinase (DUB) Family

The exquisite selectivity of (Rac)-XL177A for USP7 over other deubiquitinases (DUBs) is a critical differentiator. In a direct head-to-head comparison, (Rac)-XL177A at a concentration of 1 µM (>1,000-fold above its IC50 for USP7) completely inhibited USP7 but exhibited no significant inhibitory activity against any of the 40 other DUBs in the panel [1]. This includes >10-fold selectivity over the closely related DUB USP47, a common off-target for many USP7 inhibitors [1]. In contrast, compounds like P22077 have a nearly equipotent inhibitory profile against USP7 and USP47 .

Chemical Biology Proteomics Drug Discovery

Robust p53-Dependent Mechanism and Predictive Biomarker for Cancer Cell Sensitivity

The anti-proliferative effects of (Rac)-XL177A are tightly linked to a p53-dependent mechanism, providing a clear biomarker for response. A large-scale analysis across a panel of ~500 cancer cell lines revealed that the presence of TP53 hotspot mutations is the single most significant predictor of resistance to (Rac)-XL177A treatment [1]. Functionally, CRISPR-mediated knockout of TP53 in TP53 wild-type cells completely rescues the growth suppression mediated by (Rac)-XL177A, a level of mechanistic validation not consistently demonstrated for other USP7 inhibitors [1].

Oncology Biomarker Discovery Precision Medicine

Covalent, Irreversible Binding Mode vs. Reversible Inhibitors

Unlike reversible USP7 inhibitors such as FT671 and XL188, (Rac)-XL177A functions as an irreversible covalent inhibitor, forming a stable bond with the catalytic cysteine (C223) of USP7 [1]. This mechanism of action translates to sustained target engagement and a prolonged pharmacodynamic effect in cellular assays. While the rapid and complete labeling precluded accurate kinact/KI determination, cellular target engagement assays demonstrated robust inhibition of USP7 (IC50 = 39 nM) after 6 hours of treatment, confirming cellular permeability and sustained activity [1].

Chemical Biology Enzyme Kinetics Target Engagement

Optimal Research and Preclinical Applications for (Rac)-XL177A


Validation of the p53-USP7 Axis in TP53 Wild-Type Cancer Models

Given that the anti-cancer activity of (Rac)-XL177A is strictly dependent on functional p53 [1], this compound is ideally suited for studies aimed at validating the therapeutic potential of USP7 inhibition in TP53 wild-type cancers. Its use is indicated for exploring p53 stabilization, transcriptional activation of p53 target genes, and induction of cell cycle arrest or apoptosis in models of Ewing sarcoma, malignant rhabdoid tumor, and other TP53-WT malignancies [1].

Development of TP53 Mutational Status as a Companion Biomarker

(Rac)-XL177A is the optimal chemical probe for establishing TP53 mutational status as a predictive biomarker for response to USP7-targeted therapies. The unequivocal correlation between TP53 hotspot mutations and resistance to (Rac)-XL177A across ~500 cancer cell lines makes it a standard for developing and validating diagnostic assays to stratify patient populations for future USP7 inhibitors [1].

Chemogenomic and Functional Genomics Screens to Identify Synthetic Lethal Partners

Due to its exquisite proteome-wide selectivity for USP7 [1], (Rac)-XL177A is a superior reagent for chemogenomic screens (e.g., CRISPR-Cas9 knockout or activation screens). Its use minimizes false-positive hits arising from off-target DUB inhibition, enabling the robust identification of genes whose loss or gain of function synergizes with selective USP7 inhibition, thereby uncovering novel combination therapeutic strategies [1].

Investigating Resistance Mechanisms to Covalent USP7 Inhibition

The irreversible, covalent binding mode of (Rac)-XL177A [1] makes it a unique tool for generating and studying acquired resistance models in vitro. Researchers can expose TP53-WT cell lines to sustained (Rac)-XL177A pressure to select for resistant clones, then perform downstream genomic and proteomic analyses to identify mechanisms of resistance specific to covalent USP7 inhibition, which may differ from those against reversible inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-XL177A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.